molecular formula C20H23NO6 B11813618 (S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(5-formylfuran-2-yl)propanoate

(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(5-formylfuran-2-yl)propanoate

Cat. No.: B11813618
M. Wt: 373.4 g/mol
InChI Key: DCTJKDABGOCNBL-KRWDZBQOSA-N
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Description

(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(5-formylfuran-2-yl)propanoate is a chiral compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a benzyl group, a tert-butoxycarbonyl (Boc) protected amino group, and a furan ring with a formyl substituent. The stereochemistry of the compound is denoted by the (S)-configuration, indicating its specific three-dimensional arrangement.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(5-formylfuran-2-yl)propanoate typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.

    Formation of the Furan Ring: The furan ring is introduced through a cyclization reaction, often involving a precursor such as furfural.

    Coupling Reaction: The Boc-protected amino acid is then coupled with the furan derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Introduction of the Benzyl Group: The benzyl group is introduced via a benzylation reaction, typically using benzyl bromide and a base like sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(5-formylfuran-2-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other oxidizing agents.

    Reduction: NaBH4, LiAlH4, and other reducing agents.

    Substitution: Various nucleophiles and bases.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(5-formylfuran-2-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of chiral compounds.

    Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(5-formylfuran-2-yl)propanoate involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to form covalent or non-covalent bonds with target molecules, influencing their activity and function. The furan ring and formyl group play crucial roles in these interactions, often participating in hydrogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

  • (S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(5-hydroxyfuran-2-yl)propanoate
  • (S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(5-methylfuran-2-yl)propanoate
  • (S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(5-nitrofuran-2-yl)propanoate

Uniqueness

(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(5-formylfuran-2-yl)propanoate is unique due to the presence of the formyl group on the furan ring, which imparts distinct reactivity and interaction profiles compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C20H23NO6

Molecular Weight

373.4 g/mol

IUPAC Name

benzyl (2S)-3-(5-formylfuran-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C20H23NO6/c1-20(2,3)27-19(24)21-17(11-15-9-10-16(12-22)26-15)18(23)25-13-14-7-5-4-6-8-14/h4-10,12,17H,11,13H2,1-3H3,(H,21,24)/t17-/m0/s1

InChI Key

DCTJKDABGOCNBL-KRWDZBQOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(O1)C=O)C(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(O1)C=O)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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